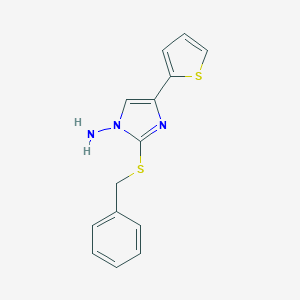
2-(benzylsulfanyl)-4-(2-thienyl)-1H-imidazol-1-ylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzylsulfanyl)-4-(2-thienyl)-1H-imidazol-1-ylamine, also known as BTIA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTIA is a heterocyclic organic compound that contains an imidazole ring, a thiophene ring, and a benzylsulfanyl group. This compound has shown promising results in the field of medicinal chemistry, especially in the development of new drugs for the treatment of various diseases.
作用機序
The mechanism of action of 2-(benzylsulfanyl)-4-(2-thienyl)-1H-imidazol-1-ylamine is not fully understood, but it is believed to involve the inhibition of MAO. MAO inhibitors have been used in the treatment of depression, anxiety, and Parkinson's disease. 2-(benzylsulfanyl)-4-(2-thienyl)-1H-imidazol-1-ylamine has been found to be a reversible inhibitor of MAO, which means that it can bind to the enzyme and prevent the breakdown of neurotransmitters. This leads to an increase in the levels of these neurotransmitters in the brain, which can have a positive effect on mood and behavior.
Biochemical and Physiological Effects:
2-(benzylsulfanyl)-4-(2-thienyl)-1H-imidazol-1-ylamine has been shown to have a number of biochemical and physiological effects. It has been found to have antioxidant properties, which can help to protect cells from damage caused by free radicals. In addition, 2-(benzylsulfanyl)-4-(2-thienyl)-1H-imidazol-1-ylamine has been found to have anti-inflammatory effects, which can help to reduce inflammation and pain. 2-(benzylsulfanyl)-4-(2-thienyl)-1H-imidazol-1-ylamine has also been shown to have antifungal and antibacterial properties, which can help to prevent infections.
実験室実験の利点と制限
One of the main advantages of using 2-(benzylsulfanyl)-4-(2-thienyl)-1H-imidazol-1-ylamine in lab experiments is its versatility. It can be easily synthesized and modified to create new compounds with different properties. In addition, 2-(benzylsulfanyl)-4-(2-thienyl)-1H-imidazol-1-ylamine is relatively stable and can be stored for long periods of time. However, one of the limitations of using 2-(benzylsulfanyl)-4-(2-thienyl)-1H-imidazol-1-ylamine is that it can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research involving 2-(benzylsulfanyl)-4-(2-thienyl)-1H-imidazol-1-ylamine. One area of interest is the development of new drugs for the treatment of depression and anxiety. 2-(benzylsulfanyl)-4-(2-thienyl)-1H-imidazol-1-ylamine has been found to be a potent inhibitor of MAO, which makes it a promising candidate for the development of new antidepressant and anxiolytic drugs. Another area of interest is the development of new antifungal and antibacterial agents. 2-(benzylsulfanyl)-4-(2-thienyl)-1H-imidazol-1-ylamine has been shown to have activity against a wide range of fungi and bacteria, which makes it a potential candidate for the development of new antibiotics. Finally, there is also interest in the development of new materials and catalysts based on 2-(benzylsulfanyl)-4-(2-thienyl)-1H-imidazol-1-ylamine. Its unique structure and properties make it a promising candidate for the development of new materials with specific properties.
合成法
The synthesis of 2-(benzylsulfanyl)-4-(2-thienyl)-1H-imidazol-1-ylamine involves the reaction of 2-thiophenecarboxaldehyde with benzyl mercaptan in the presence of ammonium acetate and acetic acid to form 2-(benzylsulfanyl)-2-thiophenecarboxaldehyde. This intermediate is then reacted with imidazole in the presence of potassium carbonate to form 2-(benzylsulfanyl)-4-(2-thienyl)-1H-imidazol-1-ylamine.
科学的研究の応用
2-(benzylsulfanyl)-4-(2-thienyl)-1H-imidazol-1-ylamine has been extensively studied for its potential applications in medicinal chemistry. It has been reported to have antimicrobial, antifungal, and anticancer activities. In addition, 2-(benzylsulfanyl)-4-(2-thienyl)-1H-imidazol-1-ylamine has been found to be a potent inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the regulation of neurotransmitters such as dopamine, serotonin, and norepinephrine.
特性
分子式 |
C14H13N3S2 |
|---|---|
分子量 |
287.4 g/mol |
IUPAC名 |
2-benzylsulfanyl-4-thiophen-2-ylimidazol-1-amine |
InChI |
InChI=1S/C14H13N3S2/c15-17-9-12(13-7-4-8-18-13)16-14(17)19-10-11-5-2-1-3-6-11/h1-9H,10,15H2 |
InChIキー |
KYOODGRDBAYAMI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSC2=NC(=CN2N)C3=CC=CS3 |
正規SMILES |
C1=CC=C(C=C1)CSC2=NC(=CN2N)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(3-methoxyphenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B291989.png)
![4-(3-chlorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B291992.png)
![4-(4-chlorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B291993.png)
![10-methyl-4-(2-methylphenyl)-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B291994.png)
![4-(4-fluorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B291995.png)
![4-(3-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B291997.png)

![2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B292004.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B292006.png)
![2-({2-[(2-amino-2-oxoethyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B292009.png)
![N-(4-chlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea](/img/structure/B292011.png)
![N-(3,4-dichlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea](/img/structure/B292012.png)
![N-(3-chlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea](/img/structure/B292014.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B292015.png)